molecular formula C18H14N4O3S B11291141 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11291141
M. Wt: 366.4 g/mol
InChI Key: QLYWHZKFQCJIEI-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyridyl-pyridazine moiety, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridyl-pyridazine moiety: This can be synthesized via a series of condensation reactions starting from pyridine derivatives.

    Coupling reactions: The benzodioxole and pyridyl-pyridazine intermediates are then coupled using a suitable linker, such as a sulfanylacetamide group, under specific conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogens in the pyridazine ring, potentially leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or pyridyl-pyridazine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other benzodioxole derivatives, pyridazine derivatives, and sulfanylacetamide compounds.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H14N4O3S/c23-17(20-12-4-6-15-16(9-12)25-11-24-15)10-26-18-7-5-14(21-22-18)13-3-1-2-8-19-13/h1-9H,10-11H2,(H,20,23)

InChI Key

QLYWHZKFQCJIEI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

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